molecular formula C21H23Cl2N3O3S B2770337 Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride CAS No. 1215456-51-1

Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride

Cat. No. B2770337
CAS RN: 1215456-51-1
M. Wt: 468.39
InChI Key: REDRDXNMZZHPQU-UHFFFAOYSA-N
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Description

“Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atom . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific synthesis method for “Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride” is not available in the retrieved data.


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They are used in the field of photosensitizers, rubber vulcanization , liquid crystals , sensors , sunscreens , catalysts , dyes , pigments , and chromophores .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, such as those containing the 2,4-disubstituted thiazole ring, have been found to exhibit potent DPPH radical scavenging activity, which is a measure of their antioxidant potential .

Anti-inflammatory Activity

Thiazole derivatives have been reported to exhibit anti-inflammatory activity . This could potentially be applied in the treatment of conditions characterized by inflammation.

Antimicrobial Activity

Thiazole derivatives have been found to exhibit antimicrobial activity . This suggests potential applications in the development of new antimicrobial drugs.

Antifungal Activity

Thiazole derivatives have also been found to exhibit antifungal activity . This could potentially be applied in the treatment of fungal infections.

Antitumor Activity

Thiazole derivatives have been found to exhibit antitumor and cytotoxic activity . This suggests potential applications in the development of new anticancer drugs.

Antiviral Activity

Thiazole derivatives have been found to exhibit antiviral activity . This could potentially be applied in the treatment of viral infections.

Antidiabetic Activity

Thiazole derivatives have been found to exhibit antidiabetic activity . This suggests potential applications in the treatment of diabetes.

Neuroprotective Activity

Thiazole derivatives have been found to exhibit neuroprotective activity . This suggests potential applications in the treatment of neurological disorders.

Mechanism of Action

Target of Action

Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Thiazole derivatives have been reported to exhibit potent cytotoxicity activity on human tumor cell lines . They have also been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Action Environment

The solubility of thiazole in different solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .

properties

IUPAC Name

methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)-[3-(dimethylamino)propyl]carbamoyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S.ClH/c1-24(2)12-5-13-25(21-23-18-16(22)6-4-7-17(18)29-21)19(26)14-8-10-15(11-9-14)20(27)28-3;/h4,6-11H,5,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDRDXNMZZHPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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